Molecular Weight and Hydrophobicity: A 10% Increase in Mass and Predicted LogP Shift vs. Cyclooctanecarboxaldehyde
The addition of a methyl group to cyclooctanecarboxaldehyde results in a 10% increase in molecular weight (from 140.22 to 154.25 g/mol) and is predicted to increase the compound's hydrophobicity (LogP) . While experimental LogP data for this specific compound is not publicly available, this structural modification is a classic driver for increased lipophilicity, which can influence membrane permeability in biological assays or volatility in fragrance applications [1].
| Evidence Dimension | Molecular Weight and Predicted LogP |
|---|---|
| Target Compound Data | Molecular Weight: 154.25 g/mol; LogP: Predicted increase vs. parent. |
| Comparator Or Baseline | Cyclooctanecarboxaldehyde: Molecular Weight: 140.22 g/mol; LogP: Baseline. |
| Quantified Difference | Mass: +10.0%; LogP: Positive shift (inferred). |
| Conditions | In silico prediction based on structural analogues; no experimental LogP data available. |
Why This Matters
A quantifiable 10% higher molecular weight and increased lipophilicity can significantly impact downstream properties like volatility, solubility, and membrane transport, making it a distinct entity for formulation scientists.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
